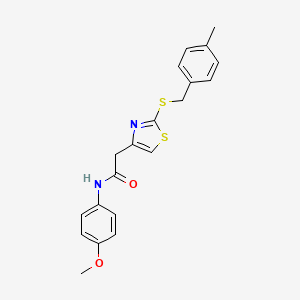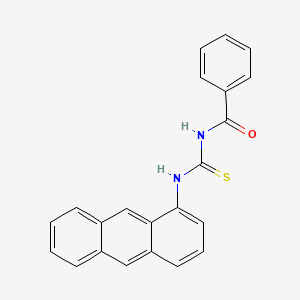![molecular formula C18H13F6NO B2680741 (Z)-4-[3,5-bis(trifluoromethyl)anilino]-3-phenylbut-3-en-2-one CAS No. 339017-28-6](/img/structure/B2680741.png)
(Z)-4-[3,5-bis(trifluoromethyl)anilino]-3-phenylbut-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
3,5-Bis(trifluoromethyl)aniline has been used in the synthesis of N-[2-hydroxy-1-naphthylidene]-3, 5-bis(trifluoromethyl)aniline, Schiff’s base, and 5,7-bis(trifluoromethyl)aniline. It was also used in the synthesis of N-1-phenylethyl-3,5-bis(trifluoromethyl)aniline via titanium-catalyzed hydroamination reaction and N,N’-bis[3,5-bis(tri-fluoromethyl)phenyl]thiourea, organocatalyst .Molecular Structure Analysis
The molecular formula of 3,5-Bis(trifluoromethyl)aniline, a component of the requested compound, is C8H5F6N . The InChI Key is CDIDGWDGQGVCIB-UHFFFAOYSA-N .Chemical Reactions Analysis
As mentioned earlier, 3,5-Bis(trifluoromethyl)aniline has been used in various synthesis reactions, including the creation of Schiff’s base and 5,7-bis(trifluoromethyl)aniline .Physical And Chemical Properties Analysis
3,5-Bis(trifluoromethyl)aniline is a clear colorless to yellow to yellow-brown or pale brown liquid . It has a refractive index of 1.4320-1.4360 @ 20°C . It is not miscible in water .科学的研究の応用
Organic Chemistry and Catalysis
Synthesis of Diarylamines : The study by Itoh et al. (2002) discusses using trifluoroacetate and phenyliodine(III) bis(trifluoroacetate) for synthesizing acetyldiarylamines, showcasing the reactivity of anilides with electronegative groups like trifluoroacetyl (Itoh, Sakamoto, Miyazawa, & Kikugawa, 2002).
C-H Bond Activation : Wang et al. (2019) explored the use of 3,5-bis(trifluoromethyl)aniline as a transient directing group in palladium-catalyzed dehydrogenative cross-coupling, highlighting its role in C-H bond activation (Wang, Xu, Sun, Yu, Li, & Zhang, 2019).
Material Science and Luminescence
- Electroluminescent Materials : A study by Doi et al. (2003) investigates amorphous molecular materials with bipolar character for electroluminescence, where compounds like 4-dimesitylboryl-N,N-bis(9,9-dimethylfluoren-2-yl)aniline show potential for use in organic LEDs (Doi, Kinoshita, & Okumoto, 2003).
Coordination Chemistry and Metal Complexes
- Metal-Organic Frameworks : Chen et al. (2017) developed a Zn-MOF (metal–organic framework) using a dual-emissive ligand for ultrafast water sensing and thermal imaging. This framework exhibits dynamic reversible coordination behavior responsive to water on a molecular level (Chen, Ye, Wang, Pan, Yin, Wei, Zhang, Wu, Fan, & Su, 2017).
Analytical Chemistry
- Fluorescence Sensing : Research by Purkait et al. (2018) introduces a Schiff base fluorescent chemosensor for detecting Zn2+, Cd2+, and I−, demonstrating its application in water quality analysis and constructing logic gates (Purkait, Dey, & Sinhaa, 2018).
Safety and Hazards
作用機序
Target of Action
The primary target of the compound (Z)-4-[3,5-bis(trifluoromethyl)anilino]-3-phenylbut-3-en-2-one is the polysulfides in lithium-sulfur (Li-S) batteries . The polysulfides are a significant obstacle to the commercialization of Li-S batteries due to their shuttle effect .
Mode of Action
This compound interacts with its targets by suppressing the diffusion of polysulfides . This is achieved through the high electronegativity and large steric hindrance of the compound, which modifies the separator in the battery .
Biochemical Pathways
The compound affects the pathway of polysulfide diffusion in Li-S batteries . By suppressing this pathway, this compound improves the capacity and cyclic stability of the batteries .
Pharmacokinetics
The compound’s high electronegativity and large steric hindrance suggest that it may have a significant impact on the bioavailability of the compound within the battery system .
Result of Action
The action of this compound results in improved capacity and cyclic stability of Li-S batteries . Specifically, batteries with the compound-modified separator exhibited a high initial capacity of 1205 mA h g −1 at 0.2C and 657 mA h g −1 at 3.0C. Furthermore, the capacity still remained at 501 mA h g −1 after 500 cycles .
Action Environment
The action, efficacy, and stability of this compound are influenced by the environment within the Li-S battery . The compound’s ability to suppress polysulfide diffusion is particularly relevant in the context of the battery’s internal environment .
特性
IUPAC Name |
(Z)-4-[3,5-bis(trifluoromethyl)anilino]-3-phenylbut-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F6NO/c1-11(26)16(12-5-3-2-4-6-12)10-25-15-8-13(17(19,20)21)7-14(9-15)18(22,23)24/h2-10,25H,1H3/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMZNWQBFDUAKS-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CNC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C\NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
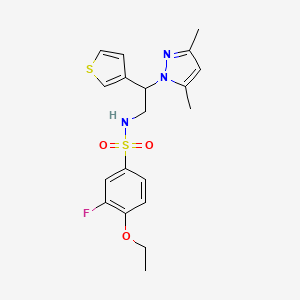
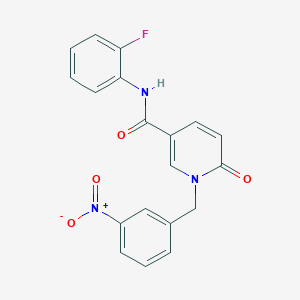
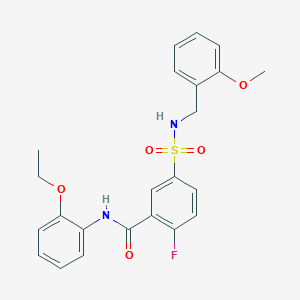
![5-(2,5-dichlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B2680664.png)
![2-Methoxy-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-4-carboxamide](/img/structure/B2680666.png)
![5-Fluoro-1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2680668.png)
![6,7-dihydro-5H-cyclopenta[b]pyridin-2-ylmethanamine](/img/structure/B2680671.png)
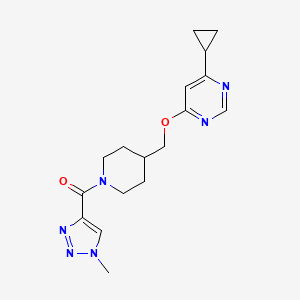
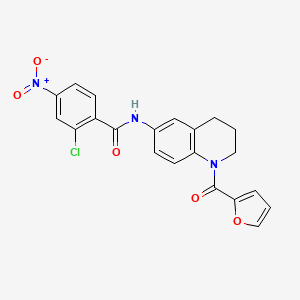
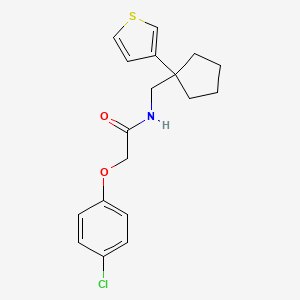

![N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2680679.png)
